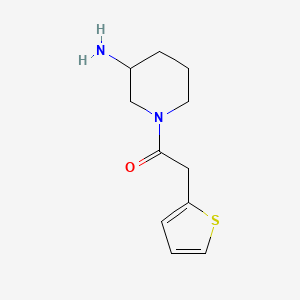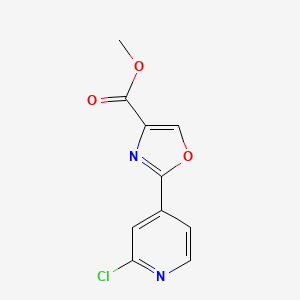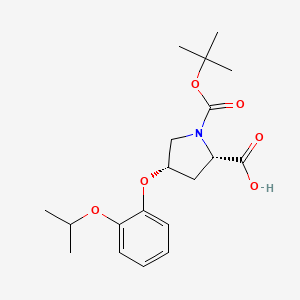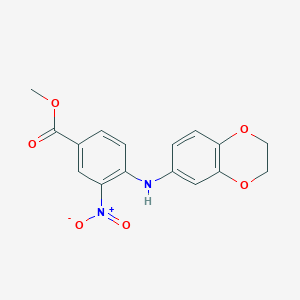
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known as thiophene-3-carboxamide, is an organic compound that has been studied extensively for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, and is currently being investigated for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, due to its unique structure, finds applications in the synthesis of various bioactive molecules. For instance, novel bioactive molecules like 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives have been synthesized through Claisen–Schmidt condensation reactions. These derivatives exhibit significant anti-oxidant and anti-microbial activities, underlining the potential of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one as a precursor in bioactive compound synthesis (Gopi, Sastry, & Dhanaraju, 2016).
Antimicrobial Activities
Schiff base derivatives containing thiophene, synthesized from 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, have shown to possess high antibacterial activities against various bacterial strains. These compounds have been evaluated through in vitro antimicrobial activity studies, suggesting their potential in alternative drug development (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).
Synthesis of Polysubstituted Pyrroles
An efficient and metal-free method for the synthesis of polysubstituted pyrrole derivatives involves the use of compounds related to 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one. These methods utilize surfactants in aqueous mediums, highlighting the versatility of such compounds in synthesizing complex organic structures with potential biological activities (Kumar, Rāmānand, & Tadigoppula, 2017).
Ferroelectric Properties
A new chiral quinoxaline derivative synthesized from 1,2-di(thiophen-2-yl)ethane-1,2-dione and diamino compounds exhibits intense blue emission and ferroelectric behavior. This application demonstrates the potential of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one in the synthesis of materials with unique electronic and optical properties (Chen, Han, Ye, & Xiong, 2010).
Propriétés
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-9-3-1-5-13(8-9)11(14)7-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVSWEGIMGVINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1465535.png)


![2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1465542.png)
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465543.png)
![2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1465544.png)
![(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465546.png)

![5-[Methyl(phenethyl)amino]-3-pyridazinol](/img/structure/B1465549.png)
![1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465550.png)

![(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465554.png)
![[(2R,5S)-1-(3-Chlorobenzyl)-5-methylpiperazinyl]methanol](/img/structure/B1465555.png)
